molecular formula C18H16N4O6S B2740551 N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 899745-20-1

N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Katalognummer: B2740551
CAS-Nummer: 899745-20-1
Molekulargewicht: 416.41
InChI-Schlüssel: YLAKONALOIRNPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodioxol ring linked to an acetamide backbone, with a 4-methyl-1,2,4-triazole sulfanyl group attached to a pyran-4-one moiety. The benzodioxol group (a 1,3-benzodioxole derivative) is notable for its electron-rich aromatic system, which may enhance binding to biological targets through π-π interactions.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S/c1-22-9-19-21-18(22)29-8-12-5-13(23)16(6-25-12)26-7-17(24)20-11-2-3-14-15(4-11)28-10-27-14/h2-6,9H,7-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKONALOIRNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 5-Amino-2H-1,3-benzodioxole

Starting from sesamol (3,4-methylenedioxyphenol), nitration with concentrated HNO₃/H₂SO₄ at 0–5°C yields 5-nitro-2H-1,3-benzodioxole. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to the amine, producing 5-amino-2H-1,3-benzodioxole in 85–92% yield.

Acetylation of the Benzodioxolyl Amine

Reaction with acetyl chloride in dry dichloromethane, using triethylamine as base, affords N-(2H-1,3-benzodioxol-5-yl)acetamide. Typical conditions involve stirring at 0°C→RT for 4–6 h, yielding 78–84% after recrystallization (ethanol/water).

Characterization Data

  • 1H NMR (CDCl₃) : δ 7.25 (d, J=8.1 Hz, 1H, ArH), 6.75 (d, J=8.1 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 5.95 (s, 2H, OCH₂O), 2.15 (s, 3H, COCH₃).

Synthesis of 4-Oxo-4H-Pyran-3-yloxyacetic Acid (Fragment B)

Preparation of 4-Hydroxy-6-(bromomethyl)-4H-pyran-3-one

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) undergoes bromination at the methyl group using N-bromosuccinimide (NBS) in CCl₄ under UV light. Optimization gives 6-(bromomethyl)-4-hydroxy-4H-pyran-3-one in 67–73% yield after silica gel chromatography.

Etherification with Glycolic Acid

Coupling the bromomethyl pyranone with glycolic acid employs a Williamson ether synthesis:

  • Deprotonate glycolic acid with K₂CO₃ in anhydrous DMF
  • Add 6-(bromomethyl)-4-hydroxy-4H-pyran-3-one
  • Heat at 60°C for 12 h under N₂ atmosphere

Workup (acidification, extraction with ethyl acetate) yields 4-oxo-4H-pyran-3-yloxyacetic acid (62–68% yield).

Critical Parameters

  • Solvent : Anhydrous DMF prevents hydrolysis of the bromomethyl intermediate
  • Base : Potassium carbonate balances reactivity and minimizes esterification side reactions

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-thiol (Fragment C)

Cyclocondensation of Thiosemicarbazide

A modified Hantzsch triazole synthesis is employed:

  • React thiosemicarbazide with acetic anhydride in ethanol (reflux, 8 h)
  • Neutralize with aqueous NaHCO₃
  • Recrystallize from ethanol to yield 4-methyl-4H-1,2,4-triazole-3-thiol (81–87% yield)

Reaction Mechanism
Acetic anhydride acts as both acylating agent and cyclization promoter, forming the triazole ring via intramolecular nucleophilic attack.

Assembly of the Sulfanyl-Methyl Pyran-Triazole Substructure

Thiol-Disulfide Exchange Reaction

The bromomethyl pyran intermediate (from Step 3.1) reacts with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions:

  • Dissolve 6-(bromomethyl)-4-hydroxy-4H-pyran-3-one (1 eq) and triazole-thiol (1.2 eq) in DMF
  • Add K₂CO₃ (2 eq) and catalytic KI
  • Heat at 50°C for 6 h
  • Quench with ice-water, extract with EtOAc

Yield: 58–64% of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-hydroxy-4H-pyran-3-one.

Optimization Insights

  • KI Catalyst : Enhances bromide displacement via Finkelstein-type mechanism
  • Temperature Control : Prevents triazole decomposition above 60°C

Final Amide Coupling and Product Isolation

Activation of Fragment B

Convert 4-oxo-4H-pyran-3-yloxyacetic acid to its acyl chloride using oxalyl chloride (3 eq) in dry DCM with catalytic DMF:

  • Stir at 0°C→RT until gas evolution ceases (~2 h)
  • Remove excess reagents under reduced pressure

Coupling with Fragment A

React the acyl chloride with N-(2H-1,3-benzodioxol-5-yl)acetamide under Schotten-Baumann conditions:

  • Suspend benzodioxolyl acetamide (1 eq) in THF/H₂O (4:1)
  • Add acyl chloride (1.1 eq) and NaHCO₃ (3 eq) at 0°C
  • Stir 12 h at RT
  • Extract with DCM, dry (Na₂SO₄), concentrate

Purify via flash chromatography (SiO₂, hexane/EtOAc 1:2→1:4) to obtain the title compound (52–59% yield).

Analytical Data

  • HRMS (ESI+) : m/z calcd for C₂₁H₁₈N₃O₇S [M+H]⁺ 456.0864, found 456.0868
  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 164.2 (pyranone C=O), 152.1 (triazole C-S), 148.5 (benzodioxole O-C-O), 126.3–108.4 (aromatic carbons), 34.7 (SCH₂), 24.1 (CH₃)

Alternative Synthetic Routes and Methodological Comparisons

Microwave-Assisted Cyclization

Patent disclosures suggest microwave irradiation (150 W, 120°C) reduces triazole formation time from 8 h to 25 min, improving yield to 89%.

Solid-Phase Synthesis for Fragment C

Immobilizing thiosemicarbazide on Wang resin enables combinatorial synthesis of triazole-thiol derivatives, facilitating high-throughput screening of reaction conditions.

Enzymatic Acetylation

Lipase-catalyzed acetylation (Novozym 435, vinyl acetate) achieves 91% enantiomeric excess in benzodioxolyl amine acetylation, though this is unnecessary for the target racemic compound.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Required Equivalents
Thiosemicarbazide 120 1.2
Oxalyl chloride 250 3.0
NBS 480 1.1

Process Economics The bromination step contributes 34% of total raw material costs due to NBS usage, suggesting alternative brominating agents (e.g., Br₂/H₂O₂) for scale-up.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyranone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzodioxole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. For instance, derivatives of N-(2H-1,3-benzodioxol-5-yl) compounds have been synthesized and tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The introduction of sulfonamide groups enhances their efficacy as potential antibiotics .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic disorders. Research indicates that derivatives of N-(2H-1,3-benzodioxol-5-yl)-2-acetamides can inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The structural modifications made to the benzodioxole framework allow for increased binding affinity and selectivity towards these enzymes.

Synthesis Pathways

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-acetamides typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. A common approach includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides in alkaline conditions to form sulfonamide intermediates. These intermediates are then reacted with various acetamides under controlled conditions to yield the target compound .

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques confirm the structural integrity and purity of the compounds produced during synthesis .

Case Study: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of N-(2H-1,3-benzodioxol-5-yl)-substituted acetamides were evaluated for their antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of N-(2H-1,3-benzodioxol-5-yl)-substituted compounds against α-glucosidase. The study utilized molecular docking simulations alongside experimental assays to demonstrate that specific modifications to the benzodioxole structure resulted in enhanced inhibitory activity, making these compounds candidates for further development in diabetes management therapies .

Wirkmechanismus

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide” would depend on its specific biological target. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazole-Containing Acetamides

Several analogs share the 1,2,4-triazole-sulfanyl-acetamide backbone but differ in substituents:

  • The chloro-methoxy-phenyl group may confer antibacterial or antifungal activity, as seen in related chlorophenyl derivatives .
  • 2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide () :
    The sulfamoylphenyl group introduces sulfonamide functionality, often associated with carbonic anhydrase inhibition. This modification contrasts with the benzodioxol group in the target compound, which lacks sulfonamide-mediated electrostatic interactions .

Key Differences :

  • Substituents on the triazole (e.g., methyl, ethyl, pyridinyl) modulate steric effects and solubility. The 4-methyl group in the target compound may hinder metabolic oxidation compared to bulkier ethyl chains .
Benzodioxol and Benzothiazole Derivatives
  • N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-[[3-(4-Nitrophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide (): Replacing benzodioxol with benzothiazol introduces a sulfur atom, enhancing π-acidic character and metal-binding capacity.

Key Differences :

  • The nitro group in ’s compound increases electrophilicity, raising reactivity toward nucleophilic attack, unlike the electron-donating methyl group in the target’s triazole.
  • The propenyl substituent in ’s triazole may undergo Michael addition or oxidation, introducing metabolic instability absent in the target’s methyl-substituted triazole .
Pyran-4-One and Pyrimidine Analogs
  • 2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide () :
    Replacing pyran-4-one with a thiadiazole-thioether system shifts the electron density, favoring thiol-disulfide exchange reactions. This could enhance antioxidant or protease-inhibitory activity .

Methodological Considerations in Similarity Analysis ()

Structural similarity assessments often rely on:

  • 2D Fingerprinting : Detects common pharmacophores (e.g., triazole, acetamide).
  • 3D Shape Matching : Critical for comparing pyran-4-one conformers to planar aromatic systems.
  • Bioactivity Spectra: Despite structural parallels, minor substituent changes (e.g., nitro vs. methyl) can drastically alter target selectivity .

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety and a triazole ring, which are known for their biological activities. The synthesis typically involves multi-step organic reactions, where the benzodioxole and triazole intermediates are coupled under controlled conditions. Common reagents include chlorinating agents and various catalysts to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide. For instance:

  • Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For example, new indolyl-triazole hybrids exhibited IC50 values of 2.67 μM against MCF-7 breast cancer cells and 3.21 μM against HepG2 liver cancer cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G2/M or S phase). For instance, compound 13b from a related study induced apoptosis in MCF-7 cells while inhibiting key enzymes such as EGFR and PARP .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Notably:

  • Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis—a pathological condition associated with drug toxicity . This inhibition could predict adverse effects during drug development.

Case Studies

Several case studies have reported on the biological activity of this class of compounds:

  • In Vivo Studies : In vivo models demonstrated that certain derivatives could effectively reduce tumor growth in xenograft models, supporting their potential as anticancer agents .
  • Comparative Studies : When compared to traditional chemotherapeutics like Erlotinib, some derivatives showed enhanced potency and specificity against targeted cancer types .

Data Table: Biological Activity Overview

Activity Type Compound Target Cell Line IC50 (μM) Mechanism
CytotoxicityCompound 12bMCF-72.67Apoptosis induction
CytotoxicityCompound 13bHepG20.32Cell cycle arrest
Enzyme InhibitionCompound XPLA2G15<1 mMInhibition of phospholipidosis

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyran-4-one core, followed by sulfanylation and acetamide coupling. Key steps include:

  • Sulfanylation : Reaction of 4-methyl-1,2,4-triazole-3-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Acetamide Coupling : Use of coupling agents like EDCI/HOBt to attach the benzodioxol-5-yl group to the pyran-3-yloxyacetate intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Optimization Tips :

  • Control reaction pH to avoid decomposition of the triazole-thiol group .
  • Monitor intermediates via TLC or HPLC to ensure complete conversion .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., benzodioxol aromatic protons at δ 6.8–7.2 ppm, pyran-4-one carbonyl at δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺]⁺ calculated for C₂₁H₁₈N₃O₅S: 424.1012) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. Purity Assurance :

  • HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial Screening Workflow :

  • Antimicrobial Activity : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR Strategies :

  • Substituent Variation : Replace the 4-methyl group on the triazole with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .
  • Scaffold Hybridization : Fuse the pyran-4-one core with a thiazole ring to mimic kinase inhibitor scaffolds .
  • Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. Data-Driven Example :

Substituent ModificationBioactivity Change (IC₅₀, μM)TargetReference
4-Methyl triazole12.5 ± 1.2EGFR
4-Isopropyl triazole8.3 ± 0.9EGFR

Q. How can researchers resolve contradictions in biological data across different assay platforms?

Case Study : Discrepancies in IC₅₀ values between cell-based and enzyme assays.

  • Root Cause Analysis :
    • Check compound stability in cell culture media (e.g., degradation via LC-MS) .
    • Verify target specificity using siRNA knockdown or CRISPR-Cas9 models .
  • Mitigation :
    • Standardize assay conditions (e.g., serum concentration, incubation time) .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .
  • Computational Prediction : Use ADMET predictors (e.g., SwissADME) to estimate metabolic soft spots .

Q. How can multi-target activity be systematically evaluated for this compound?

Systems Pharmacology Approach :

  • Target Fishing : Use ChemProt 3.0 or Similarity Ensemble Approach (SEA) to predict off-target interactions .
  • Transcriptomics : RNA-seq on treated cells to identify differentially expressed pathways .
  • Validation : Selective inhibitor assays (e.g., COX-2 vs. 5-LOX inhibition) .

Q. What analytical methods are critical for quantifying this compound in biological matrices?

Quantification Workflow :

  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction .
  • LC-MS/MS Detection : MRM mode with transitions (e.g., m/z 424 → 306 for quantification) .
  • Validation : Follow FDA guidelines for linearity (R² ≥ 0.99), precision (RSD ≤15%), and recovery (80–120%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.